molecular formula C18H15NO4 B2380157 Ethyl 4-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)benzoate CAS No. 130872-48-9

Ethyl 4-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)benzoate

Cat. No. B2380157
CAS RN: 130872-48-9
M. Wt: 309.321
InChI Key: WODLXPUSDXNVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)benzoate is a chemical compound with the molecular formula C18H15NO4 and a molecular weight of 309.32 . It is used for research purposes .


Physical And Chemical Properties Analysis

Ethyl 4-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)benzoate is a solid substance . Its melting point is between 171 - 173°C, and it has a predicted boiling point of 514.1±50.0 °C . The predicted density is 1.294±0.06 g/cm3 . It is slightly soluble in acetonitrile and DMSO .

Scientific Research Applications

1. Chemical Properties and Reactions

  • Ethyl 4-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)benzoate and related compounds exhibit complex reactions with various nitrogen-centered nucleophiles, leading to the formation of diverse products with potential applications in synthetic chemistry (Surikova et al., 2008).

2. Synthesis and Characterization

  • The compound has been involved in the synthesis of new Quinazolines, showcasing its potential as a precursor in the synthesis of compounds with antimicrobial properties (Desai et al., 2007).

3. Structural Insights

  • Ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate has been structurally characterized, revealing insights into its molecular configuration and potential interactions in crystal form (Chan et al., 2010).

4. Pharmacological Activities

  • Some novel hexahydroquinoline derivatives containing the benzofuran moiety have been synthesized, indicating the use of similar compounds in pharmacological applications, specifically in cytotoxic evaluations (Mohi El-Deen et al., 2016).

5. Dye Solubilities

  • The compound is structurally similar to certain novel disperse azo dyes, and their solubilities in supercritical carbon dioxide have been measured, indicating potential applications in dyeing processes and the textile industry (Hojjati et al., 2008).

properties

IUPAC Name

ethyl 4-(1,3-dioxo-4H-isoquinolin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-2-23-18(22)12-7-9-14(10-8-12)19-16(20)11-13-5-3-4-6-15(13)17(19)21/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODLXPUSDXNVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675576
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 4-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)benzoate

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